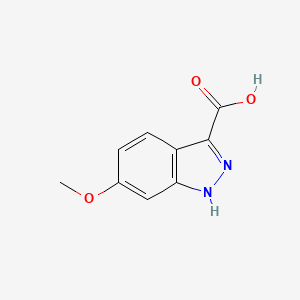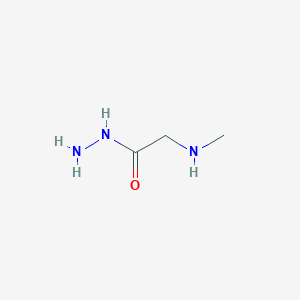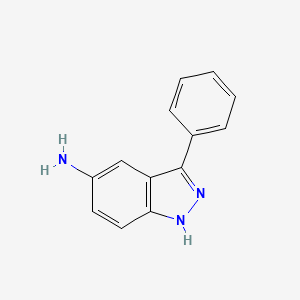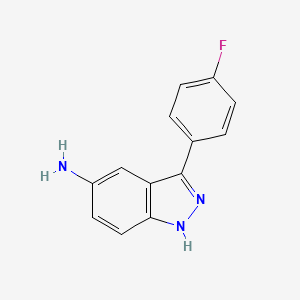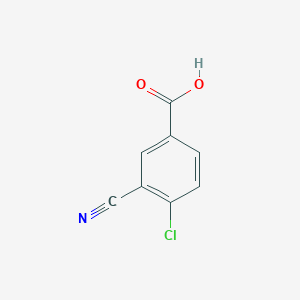
4-Chloro-3-cyanobenzoic acid
概要
説明
“4-Chloro-3-cyanobenzoic acid” is a chemical compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.57 g/mol . It is a degradation product of indomethacin and is degraded by Acinetobacter sp. strain ST-1 to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-cyanobenzoic acid” is 1S/C8H4ClNO2/c9-7-2-1-5 (8 (11)12)3-6 (7)4-10/h1-3H, (H,11,12) . The Canonical SMILES is C1=CC (=C (C=C1C (=O)O)C#N)Cl .
Physical And Chemical Properties Analysis
“4-Chloro-3-cyanobenzoic acid” is a solid at room temperature . The exact mass is 180.9930561 g/mol and the monoisotopic mass is also 180.9930561 g/mol . The compound has a topological polar surface area of 61.1 Ų .
科学的研究の応用
Application in Plant Growth Regulation
- Scientific Field: Plant Biology
- Summary of Application: 3-Cyanobenzoic acid, a synthetic compound derived from benzoic acid, was used to study its effects on the growth and antioxidant and energy metabolism of maize seedlings .
- Methods of Application: The effects of different concentrations (0, 125, 250, 500, 1000, 1500, 2000, and 2500 µM) of 3-cyanobenzoic acid were evaluated on maize seedlings grown in a hydroponic medium for 96 hours .
- Results: The root length and fresh and dry weights of roots and leaves were significantly reduced by 3-cyanobenzoic acid, probably due to increased reactive oxygen species (ROS) generation. The activities of peroxidase, catalase, and superoxide dismutase were stimulated in roots .
Application in Coordination Polymer Synthesis
- Scientific Field: Materials Science
- Summary of Application: 3-Cyanobenzoic acid was used in the preparation of new Co (II)-doped Zn (II)-tetrazole-benzoate coordination polymers .
- Methods of Application: The coordination polymers were synthesized via in situ [2+3] cycloaddition reactions with NaN3 in the presence of Zn (II) and/or Co (II) salts under hydrothermal conditions .
- Results: The specific results of this application were not provided in the source .
Safety And Hazards
“4-Chloro-3-cyanobenzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
特性
IUPAC Name |
4-chloro-3-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLALHBLSJPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627275 | |
| Record name | 4-Chloro-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyanobenzoic acid | |
CAS RN |
117738-76-8 | |
| Record name | 4-Chloro-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
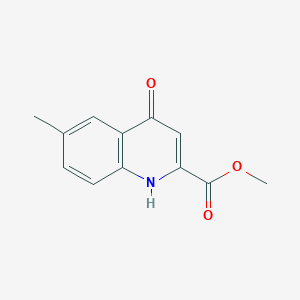

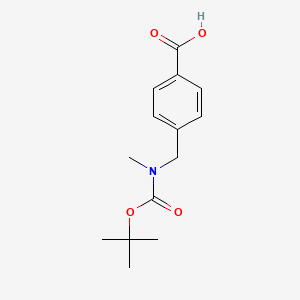

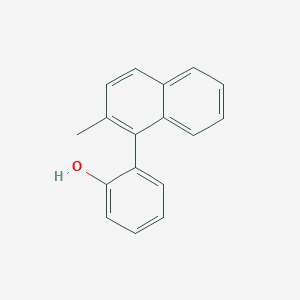
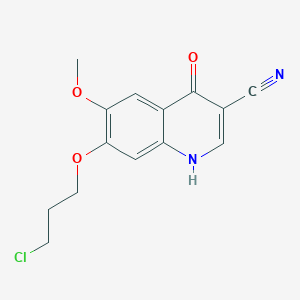
![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
